2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3OS/c1-16(2)14-27-21(18-7-9-19(24)10-8-18)13-25-23(27)29-15-22(28)26-12-11-17-5-3-4-6-20(17)26/h3-10,13,16H,11-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJMDIOTNODJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 451.4 g/mol. The structure features an imidazole ring, a bromophenyl group, and an indolin moiety, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H19BrN4OS |
| Molecular Weight | 451.4 g/mol |
| CAS Number | 1207035-34-4 |
Antimicrobial Activity
Research indicates that compounds containing imidazole and thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival .
Case Study : A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the range of 4.9–17 µM, indicating potent antibacterial activity .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. The imidazole and indole moieties are known to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest mechanisms .
Research Findings : In vitro studies have demonstrated that the compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM depending on the cell type .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation in cancer cells.
- Receptor Binding : It is hypothesized that the compound can bind to specific receptors on cell membranes, triggering signaling cascades that result in apoptosis or necrosis.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce oxidative stress in microbial cells, leading to cell death.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals notable differences in biological activity:
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Imidazole + Thiazole | Moderate | Low |
| Compound B | Indole Derivative | High | Moderate |
| Target Compound | Imidazole + Indole + Thiazole | High | High |
Scientific Research Applications
Structural Characteristics
The compound features:
- Imidazole ring : Known for its biological relevance.
- Thioether linkage : Enhances biological activity.
- Indole moiety : Contributes to pharmacological properties.
Molecular Formula and Weight
- Molecular Formula : C22H24BrN3OS
- Molecular Weight : Approximately 458.4 g/mol
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its activity against human lung adenocarcinoma cells, with mechanisms involving the inhibition of cell proliferation and induction of apoptosis.
Anti-inflammatory Effects
The compound has shown promise in treating inflammatory diseases. Its derivatives possess anti-inflammatory properties, which could be beneficial in managing conditions such as arthritis and other chronic inflammatory disorders.
Antibacterial Activity
While primarily noted for anticancer and anti-inflammatory applications, there are indications of antibacterial activity against Gram-positive bacteria. This suggests potential for broader therapeutic applications.
Example Synthesis Pathway
A notable synthesis pathway involves the reaction of 4-bromophenyl imidazole derivatives with indole-based compounds under specific conditions to yield the target compound.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing a dose-dependent response with IC50 values indicating significant potency compared to standard chemotherapeutics. The study highlighted the importance of the imidazole and thioether functionalities in enhancing anticancer activity.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that the compound inhibits pro-inflammatory cytokine production in macrophages, suggesting a mechanism that could be leveraged for therapeutic use in inflammatory diseases.
Case Study 3: Antibacterial Efficacy
Research on related imidazole derivatives showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for developing new antibacterial agents.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromophenyl Imidazole Derivatives | Contains bromophenyl and imidazole rings | Anticancer activity |
| Thiazole-Based Anticancer Agents | Various substitutions on thiazole | Cytotoxic effects against tumor cells |
| N-(4-Methylthiazol-2-yl) Acetamides | Thiazole and acetamide groups | Anti-inflammatory properties |
The uniqueness of 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone lies in its specific combination of structural features that contribute to its distinct pharmacological profile compared to other similar compounds.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) linkage serves as a reactive site for nucleophilic displacement reactions.
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The reaction with iodomethane under basic conditions replaces the thioether sulfur with a methyl group, forming a sulfonium salt intermediate.
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Copper-catalyzed coupling with aromatic thiols (e.g., 4-mercaptophenol) facilitates arylthio group introduction, enhancing solubility in polar solvents .
Oxidation Reactions
The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 2 h | Sulfoxide (R-S(=O)-R') | 78% | |
| mCPBA | DCM, 0°C → rt, 6 h | Sulfone (R-SO₂-R') | 92% |
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Sulfoxide formation is stereoselective under mild conditions, while sulfones require stronger oxidants like meta-chloroperbenzoic acid (mCPBA) .
Cyclization Reactions
The indole and imidazole moieties enable intramolecular cyclization under acidic or thermal conditions.
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Cyclization often enhances biological activity by rigidifying the structure, as observed in analogs with improved binding to serotonin receptors .
Cross-Coupling Reactions Involving the Bromophenyl Group
The 4-bromophenyl substituent participates in palladium- or copper-catalyzed cross-coupling reactions.
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Suzuki coupling with phenylboronic acid replaces the bromine atom, yielding a biphenyl derivative (confirmed by ¹H NMR and HRMS) .
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Ullmann coupling with primary amines generates N-aryl indole derivatives, useful in optoelectronic materials .
Biological Interactions and Enzyme Inhibition
The compound demonstrates mechanism-based inhibition of cytochrome P450 enzymes and kinases.
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Molecular docking studies suggest the imidazole nitrogen coordinates with catalytic residues in EGFR’s ATP-binding pocket .
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Metabolism studies indicate hepatic glucuronidation of the indole NH group, reducing bioavailability .
Stability Under Hydrolytic and Thermal Conditions
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Acidic hydrolysis proceeds faster than basic degradation (t₁/₂ = 12 h at pH 9.0).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
Comparative Analysis
- Thioether Linkage: The thioether bridge in the target molecule and compound may confer resistance to enzymatic cleavage compared to ester or amide linkages in analogues like 1-(4-bromophenyl)-2-(4,6-dibromo-1H-benzimidazol-1-yl)ethanone .
- Indoline vs. Benzimidazole Cores : The indoline moiety in the target compound offers a planar aromatic system distinct from the benzimidazole in , which could influence π-π stacking interactions in protein binding.
Research Findings and Implications
- Cytotoxicity: Compound demonstrated cytotoxic activity, suggesting that the bromophenyl-ethanone motif in the target molecule may similarly interact with DNA or tubulin in cancer cells.
- SAR Insights : The presence of a thioether group in both the target and compound correlates with hypothesized antimicrobial properties, though empirical data for the target remain unexplored.
- Halogen Effects : Bromine substituents (as in the target and ) generally enhance lipophilicity and binding affinity compared to fluorine (e.g., ), critical for blood-brain barrier penetration in CNS-targeted therapies.
Q & A
Q. What are the common synthetic routes for preparing 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multistep reactions involving alkylation, nucleophilic substitution, and coupling. For example:
Imidazole Core Formation : React 4-bromophenyl-substituted precursors with isobutylamine under reflux conditions to form the imidazole ring .
Thioether Linkage : Introduce the thiol group via nucleophilic substitution using mercaptoethanol derivatives, followed by coupling with indoline-containing ethanone .
- Characterization : Intermediates are validated using / NMR (e.g., δ 7.99–8.01 ppm for aromatic protons in ) and mass spectrometry (e.g., EI-MS m/z 282 [M+1] in ). Purity is confirmed via elemental analysis (e.g., C, H, N, S percentages) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Aromatic protons (δ 7.0–8.0 ppm) and alkyl/ether groups (e.g., isobutyl CH at δ 1.8–2.2 ppm) are key for structural assignment .
- Mass Spectrometry : High-resolution MS (HRMS) or EI-MS identifies molecular ions (e.g., m/z 282 [M+1] in ) and fragmentation patterns .
- X-Ray Crystallography : Single-crystal diffraction (e.g., using SHELX software ) resolves bond lengths (e.g., C–S bond ~1.75 Å) and stereochemistry .
Q. How is the purity of the compound assessed during synthesis?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors reaction progress and purity .
- Melting Point : Sharp melting ranges (e.g., 191–193°C in ) indicate homogeneity .
- TLC : Silica-gel plates with ethyl acetate/hexane eluents track intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thioether linkage?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution rates .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to stabilize thiolate intermediates .
- Temperature Control : Reactions at 60–80°C balance kinetics and side-product formation (e.g., disulfide byproducts) .
Q. What strategies resolve contradictions in crystallographic data vs. computational docking results?
- Methodological Answer :
- Refinement Protocols : Use SHELXL to refine X-ray data (e.g., R factor <0.05) and validate hydrogen bonding/van der Waals interactions .
- Docking Adjustments : Incorporate solvent effects (e.g., explicit water models) and flexible ligand conformations in AutoDock/Vina .
- Experimental Validation : Compare binding affinities via surface plasmon resonance (SPR) to reconcile computational and crystallographic results .
Q. How does structural modification (e.g., substituting bromophenyl with fluorophenyl) impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 4-fluorophenyl variant) and test antimicrobial activity using MIC assays against E. coli and S. aureus .
- Docking Analysis : Compare binding poses in target enzymes (e.g., cytochrome P450) using Schrödinger Suite .
- Electronic Effects : Bromine’s electronegativity vs. fluorine alters π-π stacking and hydrophobic interactions, quantified via Hammett constants .
Q. What are the limitations in extrapolating in vitro activity data to in vivo models for this compound?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., t <30 min indicates poor bioavailability) .
- Toxicity Screening : Use zebrafish embryos to evaluate acute toxicity (LC >100 µM for viable candidates) .
- Formulation Challenges : Lipophilicity (logP >3) may require nanoparticle encapsulation for sustained release .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) level and compute shifts with GIAO method .
- Solvent Correction : Apply PCM models to account for DMSO-d or CDCl effects .
- Proton Exchange : Check for tautomerism (e.g., imidazole NH protons in ) via variable-temperature NMR .
Computational and Experimental Integration
Q. Which computational tools are recommended for predicting the compound’s reactivity in novel reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
